9-Nitro-20(R)-camptothecin
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Overview
Description
9-Nitro-20®-camptothecin is a derivative of camptothecin, a well-known alkaloid with potent anticancer properties. This compound has gained significant attention due to its enhanced anticancer activity and improved pharmacokinetic properties compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Nitro-20®-camptothecin involves several steps, starting from camptothecin. The key steps include nitration and selective reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction step involves the use of a suitable reducing agent under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of 9-Nitro-20®-camptothecin follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, reaction time, and the amount of reagents used .
Chemical Reactions Analysis
Types of Reactions
9-Nitro-20®-camptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group or other functional groups in the molecule.
Reduction: Selective reduction of the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 9-amino-20®-camptothecin, which also exhibits anticancer properties .
Scientific Research Applications
9-Nitro-20®-camptothecin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other camptothecin derivatives.
Biology: Studied for its effects on cellular processes and mechanisms of action.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer types.
Industry: Used in the development of new pharmaceuticals and drug delivery systems
Mechanism of Action
The mechanism of action of 9-Nitro-20®-camptothecin involves inhibition of the enzyme topoisomerase I, which is essential for DNA replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound with potent anticancer properties.
Topotecan: A derivative used in the treatment of ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness
9-Nitro-20®-camptothecin is unique due to its enhanced anticancer activity and improved pharmacokinetic properties compared to camptothecin. The presence of the nitro group enhances its ability to target specific cancer cells and reduces its toxicity to normal cells .
Properties
IUPAC Name |
19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861124 |
Source
|
Record name | 4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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